4-(2-Methylphenyl)butanal

Catalog No.
S14144049
CAS No.
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methylphenyl)butanal

Product Name

4-(2-Methylphenyl)butanal

IUPAC Name

4-(2-methylphenyl)butanal

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

POKIORXDKMEVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCC=O

4-(2-Methylphenyl)butanal, also known as 2-methyl-4-(2-methylphenyl)butanal, is an organic compound characterized by its molecular formula C12H16O. The structure features a butanal (or butyraldehyde) chain attached to a phenyl ring that has a methyl substituent at the ortho position. This compound is notable for its unique structural arrangement, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

Typical of aldehydes:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-(2-Methylphenyl)butanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol, 4-(2-Methylphenyl)butanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: In the presence of bases, it can undergo aldol condensation to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

These reactions highlight the versatility of 4-(2-Methylphenyl)butanal in synthetic organic chemistry.

The synthesis of 4-(2-Methylphenyl)butanal can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves reacting 2-methylphenol with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires refluxing in a suitable solvent like dichloromethane.
  • Aldol Condensation: Starting from simpler aldehydes or ketones, this method can be employed to construct the desired carbon skeleton by condensing two carbonyl compounds followed by dehydration.

These synthetic routes can be optimized for yield and purity depending on the scale required for research or industrial applications.

4-(2-Methylphenyl)butanal has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry: Due to its aromatic properties, it is utilized in producing flavors and fragrances.
  • Research Tool: Its unique structure makes it valuable for studying chemical reactivity and interactions in various biochemical pathways.

Several compounds share structural similarities with 4-(2-Methylphenyl)butanal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(4-Methoxyphenyl)butanalMethoxy group on para positionLacks methyl group on the phenyl ring
4-(3-Methylphenyl)butanalMethyl group on meta positionDifferent positioning affects reactivity
4-(2-Methylphenyl)butanoic acidOxidized form of butanalContains carboxylic acid functional group

Uniqueness

The uniqueness of 4-(2-Methylphenyl)butanal lies in the specific arrangement of its substituents on the phenyl ring. This configuration influences its chemical behavior and potential interactions with other molecules, making it a valuable compound for targeted synthetic applications and research studies. The presence of both methyl and phenyl groups contributes to its distinct properties compared to similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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